molecular formula C8H8BrIO2 B12835440 2-Bromo-5-iodo-4-methoxybenzyl alcohol

2-Bromo-5-iodo-4-methoxybenzyl alcohol

Cat. No.: B12835440
M. Wt: 342.96 g/mol
InChI Key: QSNMPOMIXRTSKS-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, iodine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-methoxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and iodination of 4-methoxybenzyl alcohol. The process can be summarized as follows:

    Bromination: 4-Methoxybenzyl alcohol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a catalyst like copper(II) sulfate to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-methoxybenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Bromo-5-iodo-4-methoxybenzaldehyde or 2-Bromo-5-iodo-4-methoxybenzoic acid.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-iodo-4-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-methoxybenzyl alcohol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine and iodine atoms can enhance the compound’s reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Lacks the bromine and iodine substitutions, making it less reactive.

    5-Bromo-2-methoxybenzyl alcohol: Contains a bromine atom but lacks the iodine substitution.

    2-Iodo-4-methoxybenzyl alcohol: Contains an iodine atom but lacks the bromine substitution.

Uniqueness

2-Bromo-5-iodo-4-methoxybenzyl alcohol is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to its simpler analogs.

Properties

Molecular Formula

C8H8BrIO2

Molecular Weight

342.96 g/mol

IUPAC Name

(2-bromo-5-iodo-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3

InChI Key

QSNMPOMIXRTSKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CO)I

Origin of Product

United States

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